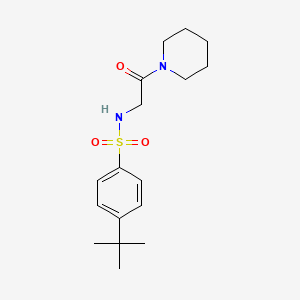
4-(tert-butyl)-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(tert-butyl)-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H22N2O3S
- Molecular Weight : 306.41 g/mol
- CAS Number : 1245648-32-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on other biological systems.
Anticancer Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 0.126 |
| Compound B | SMMC-7721 (Liver) | 0.071 |
| Compound C | K562 (Leukemia) | 0.164 |
The above data indicate that modifications to the sulfonamide structure can enhance anticancer activity, particularly through electron-donating groups which improve efficacy against specific cancer types .
The mechanism by which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cancer cell signaling.
- Induction of Apoptosis : Activation of apoptotic pathways may contribute to the observed cytotoxic effects against cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of sulfonamide derivatives:
- Electron Donating Groups : Enhance activity against cancer cells.
- Aliphatic Linkers : Generally decrease activity compared to aromatic linkers.
This information is crucial for designing new derivatives with improved pharmacological profiles .
Case Studies
Several case studies have explored the efficacy of sulfonamide derivatives in preclinical models:
-
Study on HeLa Cells :
- Objective: Evaluate the cytotoxicity of various sulfonamide derivatives.
- Findings: The compound demonstrated an IC50 value significantly lower than standard treatments, suggesting potential as a lead compound for further development.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor size and increased survival rates compared to controls.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)14-7-9-15(10-8-14)23(21,22)18-13-16(20)19-11-5-4-6-12-19/h7-10,18H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJOKVIUTOOEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













